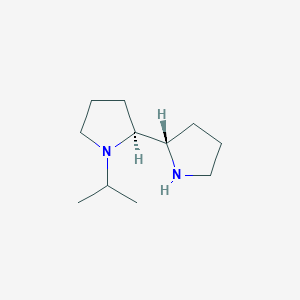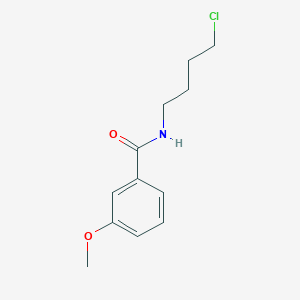![molecular formula C32H47N3O2 B14237505 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol typically involves a multi-step process. One common method is the condensation reaction between 2-aminobenzimidazole and 5-octadecoxy-2-hydroxybenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group in the compound can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitrobenzimidazoles and halogenated benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Potential use in the treatment of cancer due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzymes involved in critical cellular processes, such as DNA replication and protein synthesis. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol can be compared with other benzimidazole derivatives, such as:
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-methoxyphenol
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-ethoxyphenol
These compounds share a similar benzimidazole core but differ in the length and type of the alkoxy chain attached to the phenol group
Eigenschaften
Molekularformel |
C32H47N3O2 |
|---|---|
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol |
InChI |
InChI=1S/C32H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-37-28-23-22-27(31(36)25-28)26-33-32-34-29-20-17-18-21-30(29)35-32/h17-18,20-23,25-26,36H,2-16,19,24H2,1H3,(H,34,35)/b33-26+ |
InChI-Schlüssel |
RXYJACSNWLKSBJ-MHTZHOPKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)/C=N/C2=NC3=CC=CC=C3N2)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=NC3=CC=CC=C3N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


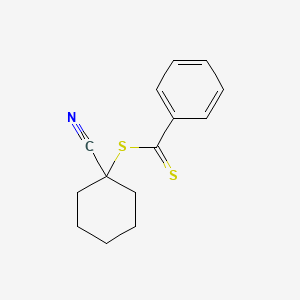
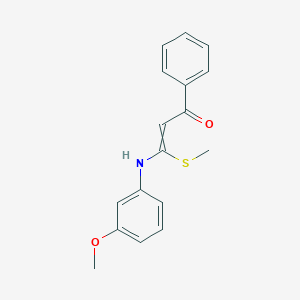
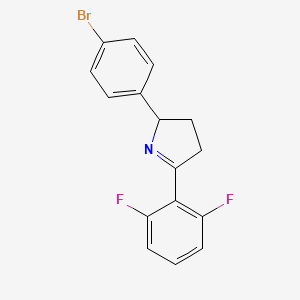
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
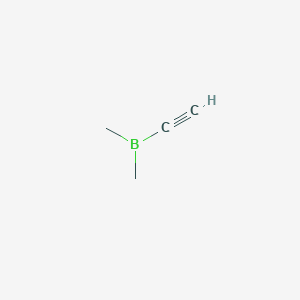
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
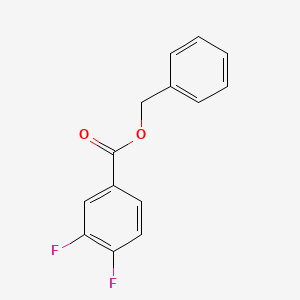
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
